4-(4-(Chloromethyl)phenyl)pyridine
Description
Properties
Molecular Formula |
C12H10ClN |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2 |
InChI Key |
AASVFLDEZPUIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-(4-(Chloromethyl)phenyl)pyridine (CAS 147936-70-7)
- Structure : The pyridine nitrogen is at the 2-position instead of the 4-position.
- Impact: The altered nitrogen position modifies electron distribution, reducing resonance stabilization of the chloromethyl group.
- Applications : Used in ligand design for coordination polymers, where nitrogen positioning influences metal-binding selectivity.
4-(3-Chloro-4-fluorophenyl)pyridine (CAS 1214367-72-2)
- Structure : The phenyl ring has 3-Cl and 4-F substituents instead of 4-CH₂Cl.
- Impact : Electron-withdrawing fluorine and chlorine enhance the phenyl ring’s electrophilicity. The compound’s molecular weight (216.64 g/mol ) and lipophilicity (LogP ~2.8 ) differ significantly from the target compound.
- Applications : Explored in kinase inhibitors due to enhanced binding to ATP pockets.
Halogen-Substituted Analogs
2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)
- Structure : Bromine replaces chlorine in the -CH₂X group.
- Impact : The larger atomic radius of bromine increases molecular weight (248.12 g/mol ) and enhances leaving-group ability in SN2 reactions (Br⁻ > Cl⁻). This compound reacts 5–10× faster in alkylation reactions compared to the chloro analog.
- Applications : Preferred in cross-coupling reactions for drug intermediates, such as antipsychotic agents.
4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1)
- Structure : A methyl group is added at the pyridine’s 2-position.
- Impact : Steric hindrance from the methyl group reduces reactivity at the chloromethyl site. The melting point (~120–125°C ) is lower than the target compound due to disrupted crystallinity.
- Applications : Intermediate in proton-pump inhibitors (e.g., rabeprazole).
Functionalized Derivatives
2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine Derivatives
- Structure: Additional amino and substituted phenyl groups enhance hydrogen-bonding capacity.
- Impact: Melting points range from 259–292°C, significantly higher than the parent compound due to intermolecular H-bonding and π-π stacking. Nitro (-NO₂) or methoxy (-OCH₃) substituents further modulate solubility (e.g., nitro derivatives are 20–30% less water-soluble).
- Applications : Antimicrobial agents with MIC values of 6.25–50 µg/mL against S. aureus and E. coli.
4-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]pyridine
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogs
Reactivity Trends:
- Nucleophilic Substitution : Chloromethyl analogs react with amines (e.g., piperidine) at 60–80°C , while bromomethyl derivatives achieve similar yields at 40–50°C .
- Coordination Chemistry : Pyridine nitrogen position dictates metal-binding modes. The 4-isomer forms stable octahedral complexes with Co(II) and Cu(II), whereas 2-isomers favor tetrahedral geometries.
Preparation Methods
Reaction Mechanism and Optimization
The cyclization proceeds via a Co(I)-mediated activation of the nitrile and diyne components, followed by a stepwise [2+2+2] coupling. Key intermediates include η²-coordinated alkyne complexes, which undergo oxidative cyclization to form the aromatic pyridine ring. The catalyst [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH=CHCO₂Me)] (Co1) has demonstrated high efficacy in this transformation.
Substrate Design
To synthesize 4-(4-(chloromethyl)phenyl)pyridine, the nitrile component must feature a pre-installed chloromethylphenyl group. For example, 4-(chloromethyl)benzonitrile (Fig. 1A) serves as an ideal precursor, while the diyne component (e.g., 1,7-octadiyne) provides the necessary carbon backbone for ring closure.
Table 1: Representative Conditions for Co-Catalyzed Cyclization
| Component | Role | Example | Conditions |
|---|---|---|---|
| Nitrile | Aromatic precursor | 4-(Chloromethyl)benzonitrile | 10 mol% Co1, toluene, 120°C |
| Diyne | Ring-forming agent | 1,7-octadiyne | Microwave (3 h) or conventional (18–42 h) |
| Catalyst | Cyclization promoter | Co1 | Argon atmosphere |
Yields for analogous pyridine syntheses range from 30% to 54%, depending on reaction time and heating method. Microwave irradiation significantly reduces reaction duration (3 h vs. 42 h) while maintaining comparable efficiency.
Two-Step Oxidation-Reduction Strategy
A patent-pending methodology (CN105237469A) outlines a two-step approach for synthesizing chloromethyl-substituted pyridines, adaptable to this compound. This route involves sequential oxidation and reduction steps, offering flexibility in functional group manipulation.
Oxidation of 2-(4-Chlorobenzyl)pyridine
The first step oxidizes 2-(4-chlorobenzyl)pyridine to introduce a ketone or alcohol moiety at the benzylic position. Potassium permanganate (KMnO₄) or tin anhydride (SnO₂) in aqueous or dioxane solvents achieves this transformation at 85–95°C over 4–6 hours.
Critical Parameters:
-
Solvent Ratio: 4–8 volumes relative to substrate.
-
Oxidant Stoichiometry: 1.1:1 to 2.0:1 (oxidant:substrate).
-
Isolation: Recrystallization from hexane or petroleum ether yields pure intermediates.
Reductive Chlorination
The oxidized intermediate undergoes reductive chlorination to install the chloromethyl group. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol reduces carbonyl groups to alcohols, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.
Optimization Insights:
-
Reductant Ratio: 1:2 to 1:3 (reductant:substrate).
-
Reaction Time: 2–6 hours at ambient temperature.
-
Workup: Quenching with aqueous acid, extraction with dichloromethane, and drying over MgSO₄.
Direct Chloromethylation of 4-Phenylpyridine
While excluded sources (Smolecule, BenchChem) describe direct chloromethylation, alternative protocols can be inferred from analogous systems. The Friedel-Crafts alkylation of 4-phenylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether, ClCH₂OCH₃) in the presence of Lewis acids like zinc chloride (ZnCl₂) provides a plausible route.
Mechanistic Considerations
The reaction proceeds via electrophilic aromatic substitution, where ZnCl₂ activates the chloromethylating agent to generate a reactive chloromethyl carbocation. Regioselectivity favors para-substitution on the phenyl ring due to steric and electronic effects.
Challenges and Solutions:
-
Byproduct Formation: Competing ortho-substitution minimized by bulkier directing groups.
-
Catalyst Loading: 20–30 mol% ZnCl₂ optimizes yield without excessive side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield Range | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Co-Catalyzed Cyclization | 30–54% | Moderate | Direct ring formation | Requires specialized catalysts |
| Oxidation-Reduction | 40–60% | High | Uses commodity chemicals | Multi-step, lower atom economy |
| Direct Chloromethylation | 45–65% | High | Single-step | Limited regiocontrol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
